Desmethyl Ranolazine-d5 is a deuterated analog of desmethyl ranolazine, which is a significant metabolite of the anti-anginal drug ranolazine. This compound is primarily utilized in pharmacokinetic studies and metabolic research due to its unique isotopic labeling. It allows for precise tracking and analysis of metabolic pathways in biological systems.
Desmethyl Ranolazine-d5 can be sourced from various chemical suppliers specializing in pharmaceutical compounds and isotopically labeled substances. The compound is cataloged with a specific molecular formula and weight, which aids researchers in identifying and procuring it for experimental purposes.
Desmethyl Ranolazine-d5 falls under the category of pharmaceutical intermediates and labeled compounds used in drug metabolism studies. Its classification as a deuterated compound enhances its utility in analytical chemistry, particularly in mass spectrometry applications.
The synthesis of Desmethyl Ranolazine-d5 involves several chemical reactions that incorporate deuterium into the molecular structure. Common methods include:
The synthesis process requires careful control of reaction conditions to ensure the integrity of the deuterated compound. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and the purity of the final product.
Desmethyl Ranolazine-d5 has a molecular formula of C23H26D5N3O4, indicating that it contains five deuterium atoms replacing hydrogen atoms in its structure. The presence of these isotopes alters its physical properties slightly compared to its non-deuterated counterpart.
Desmethyl Ranolazine-d5 participates in various chemical reactions analogous to those of desmethyl ranolazine. These include:
The reactions involving Desmethyl Ranolazine-d5 are typically monitored using high-performance liquid chromatography coupled with mass spectrometry (LC-MS), allowing for accurate detection and quantification of metabolites.
Desmethyl Ranolazine-d5 functions primarily as a tracer in metabolic studies rather than exhibiting pharmacological activity itself. Its mechanism of action is understood through its parent compound, ranolazine, which inhibits late sodium currents in cardiac myocytes, thereby reducing myocardial oxygen demand and improving cardiac efficiency.
Research indicates that the metabolic pathways involving desmethyl ranolazine are crucial for understanding the pharmacokinetics of ranolazine, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Comprehensive analyses using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
Desmethyl Ranolazine-d5 has several scientific uses:
Desmethyl Ranolazine-d5 (Chemical Name: N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide; CAS No. 1329834-18-5) is a deuterium-labeled isotopologue of the ranolazine metabolite O-Desmethyl Ranolazine (CAS No. 172430-45-4) [1] [10]. Its molecular formula is C23H26D5N3O4, with a molecular weight of 418.54 g/mol, incorporating five deuterium atoms at the phenyl ring positions [1]. This compound serves as a critical internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying ranolazine metabolites in biological matrices. The deuterium labeling minimizes interference from endogenous compounds and non-deuterated analytes, enabling high-precision pharmacokinetic assessments [9].
O-Desmethyl Ranolazine is a primary pharmacologically active metabolite of ranolazine (CAS No. 95635-55-5), generated via cytochrome P450 (CYP)-mediated demethylation. Its deuterated counterpart facilitates:
Table 1: Key Isotopologues and Metabolites of Ranolazine
Compound Name | Molecular Formula | CAS Number | Role |
---|---|---|---|
Ranolazine | C24H33N3O4 | 95635-55-5 | Parent antianginal drug |
O-Desmethyl Ranolazine | C23H31N3O4 | 172430-45-4 | Active metabolite |
Desmethyl Ranolazine-d5 | C23H26D5N3O4 | 1329834-18-5 | Deuterated internal standard |
Ranolazine-d5 | C24H28D5N3O4 | 1092804-87-9 | Deuterated parent compound |
Deuterium (²H) isotopic labeling modifies the molecular dynamics of pharmaceuticals without altering their biochemical targets. Desmethyl Ranolazine-d5 exemplifies this through two key mechanisms:
Metabolic Stability Enhancement:Deuterium incorporation at the phenyl ring slows oxidative metabolism (kinetic isotope effect), as C–²H bonds resist cleavage by CYP enzymes more robustly than C–H bonds [9]. Though primarily used as an analytical tool, this property extends the half-life of deuterated metabolites during in vivo tracer studies. For ranolazine—which undergoes extensive CYP3A/CYP2D6-mediated metabolism to >20 metabolites—this allows prolonged detection of O-desmethyl derivatives in plasma [2] [6].
Quantification Advantages:
Table 2: Pharmacokinetic Parameters of Ranolazine and Relevance of Deuterated Standards
Parameter | Value (Ranolazine) | Role of Desmethyl Ranolazine-d5 |
---|---|---|
Absolute Bioavailability | 35–50% | Quantifies metabolite formation post-first-pass metabolism |
Primary Metabolic Pathways | CYP3A (major), CYP2D6 (minor) | Trabs enzyme-specific metabolite generation |
Renal Excretion of Unchanged Drug | <5% | Distinguishes parent drug vs. metabolite fractions |
Plasma Protein Binding | 61–64% | Measures free vs. bound metabolite fractions |
Elimination Half-life (ER formulation) | ~7 hours | Extends detection window for terminal phase kinetics |
Deuterated standards like Desmethyl Ranolazine-d5 thus address ranolazine’s complex pharmacokinetics, which include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3